

Ethyl Diazoacetate for C-H Insertion Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl diazoacetate

Cat. No.: B1670405

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This document provides detailed application notes and protocols for the use of **ethyl diazoacetate** (EDA) in C-H insertion reactions, a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. These reactions are particularly valuable for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.

Introduction to C-H Insertion Reactions with Ethyl Diazoacetate

Carbon-hydrogen (C-H) bond activation and functionalization have emerged as a transformative strategy in chemical synthesis, offering a more direct and atom-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized starting materials.[1][2] **Ethyl diazoacetate** is a versatile reagent that, in the presence of a suitable transition metal catalyst, generates a metal-carbene intermediate. This highly reactive species can then insert into a C-H bond, effectively replacing a hydrogen atom with a -CH(COOEt) group.

The general transformation can be depicted as follows:

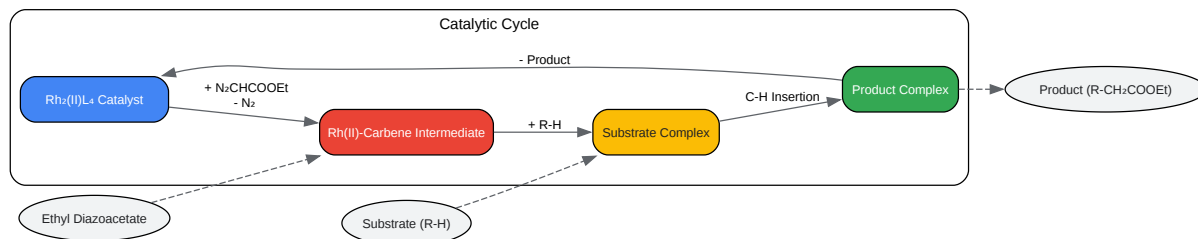


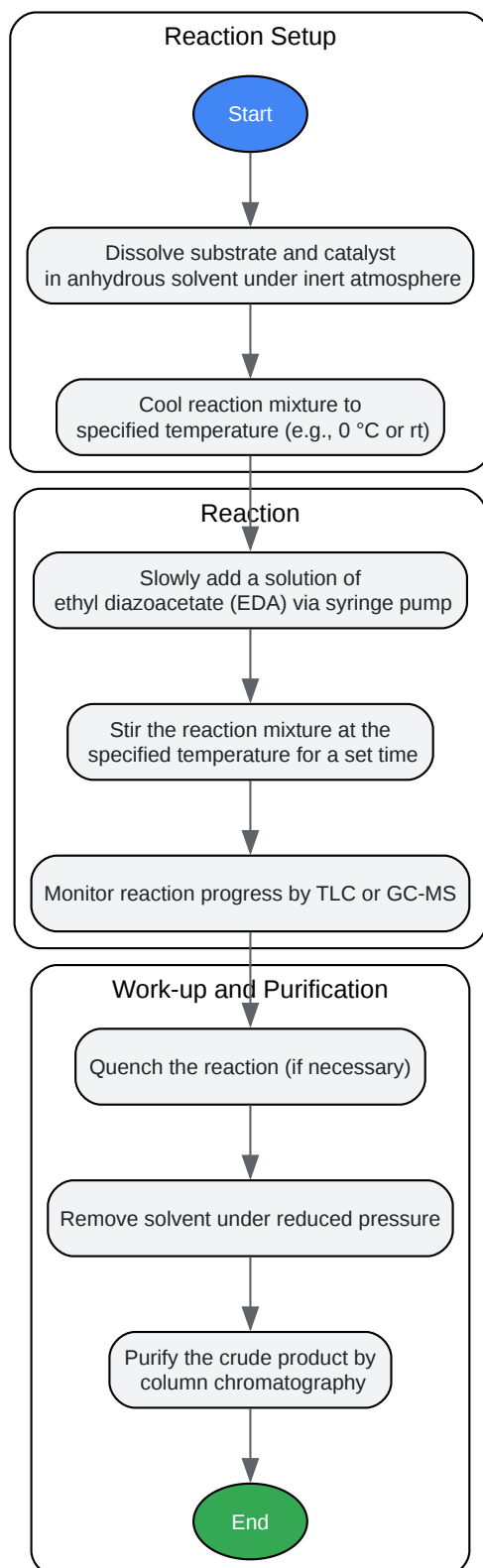
The success of these reactions hinges on the choice of catalyst, which governs the reactivity, selectivity (chemo-, regio-, and stereoselectivity), and substrate scope. Dirhodium(II) tetracarboxylates are among the most effective catalysts for these transformations.[1]

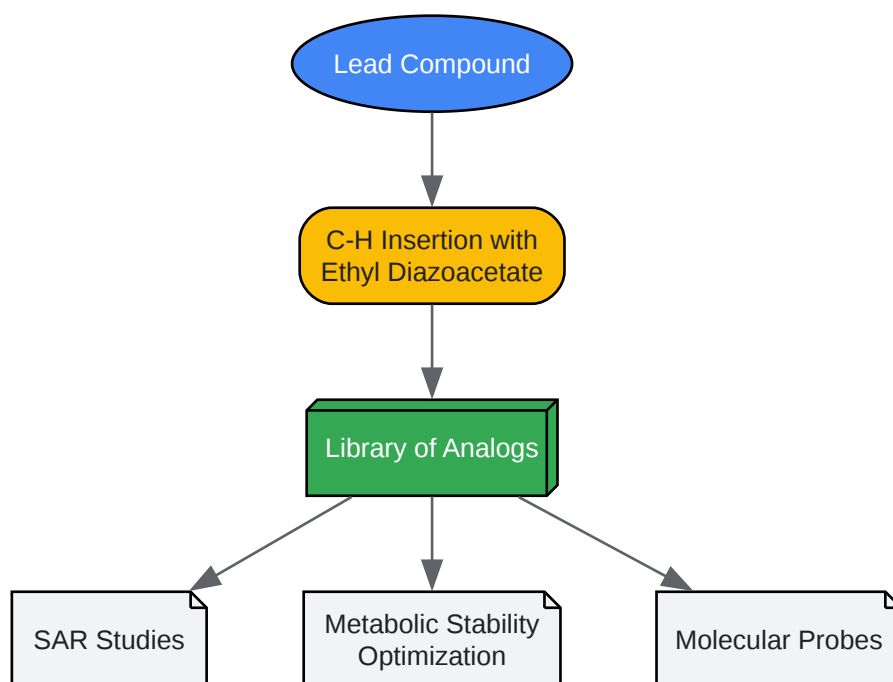
Reaction Mechanisms and Pathways

The catalytic cycle for a rhodium(II)-catalyzed C-H insertion reaction with **ethyl diazoacetate** generally proceeds through the following key steps:

- **Diazo Decomposition:** The rhodium(II) catalyst reacts with **ethyl diazoacetate** to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen (N₂).
- **C-H Insertion:** The electrophilic carbene then undergoes a concerted, but asynchronous, insertion into a C-H bond of the substrate. This step is often rate-determining.
- **Product Release and Catalyst Regeneration:** The product is released from the metal center, regenerating the active rhodium(II) catalyst, which can then enter another catalytic cycle.







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References

- 1. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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